molecular formula C7H16ClNO2 B2996762 2-Amino-4-methylhexanoic acid hydrochloride CAS No. 1384427-42-2

2-Amino-4-methylhexanoic acid hydrochloride

Cat. No.: B2996762
CAS No.: 1384427-42-2
M. Wt: 181.66
InChI Key: SPQQAYQGFFZOGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylhexanoic acid hydrochloride involves the reaction of 4-methylhexanoic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

    Temperature: Room temperature

    Solvent: Water or ethanol

    Catalyst: None required

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-4-methylhexanoic acid hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Substituted amines or amides

Mechanism of Action

The mechanism of action of 2-Amino-4-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes involved in amino acid metabolism and protein synthesis. It may also interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Amino-4-methylpentanoic acid hydrochloride
  • 2-Amino-4-ethylhexanoic acid hydrochloride
  • 2-Amino-4-methylbutanoic acid hydrochloride

Comparison:

Properties

IUPAC Name

2-amino-4-methylhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5(2)4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQQAYQGFFZOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-42-2
Record name 2-amino-4-methylhexanoic acid hydrochloride
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